molecular formula C22H19N5O B2506679 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 452293-88-8

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2506679
CAS No.: 452293-88-8
M. Wt: 369.428
InChI Key: LARYCWKUWOUFCG-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound with a unique structure that combines benzimidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(benzyloxy)aniline with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl triazine oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4-[4-(Ethoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Uniqueness

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c23-21-25-20(27-19-9-5-4-8-18(19)24-22(27)26-21)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2,(H3,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYCWKUWOUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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